

# Application Notes: Proteinase K Treatment for FFPE Tissue Sections

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## Compound of Interest

Compound Name: *Preparation K*

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## Introduction

Formalin-fixed paraffin-embedded (FFPE) tissue preservation is a cornerstone of histology, enabling the long-term storage of tissue specimens while maintaining their architecture and cellular morphology.[1] However, the formalin fixation process creates extensive protein cross-links, which can mask antigenic sites and entrap nucleic acids, thereby hindering downstream molecular analysis.[1][2][3] Proteinase K, a broad-spectrum serine protease, is a powerful tool to counteract these effects. It is widely used to digest proteins, effectively breaking the cross-links to unmask antigens for immunohistochemistry (IHC), release nucleic acids for extraction, and permeabilize tissues for in situ hybridization (ISH).[2][3][4]

The efficacy of Proteinase K treatment is highly dependent on optimizing parameters such as enzyme concentration, incubation time, and temperature for each specific tissue type and downstream application.[1][5] These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of Proteinase K for FFPE tissue analysis.

## Core Applications and Data Presentation

Proteinase K digestion is a critical step in several key applications involving FFPE tissues. The optimal conditions vary significantly depending on the target molecule and the subsequent analytical method.

## Protease-Induced Epitope Retrieval (PIER) for Immunohistochemistry (IHC)

In IHC, Proteinase K is used to unmask epitopes that have been obscured by formalin-induced cross-links, a process known as Protease-Induced Epitope Retrieval (PIER).[1] This enzymatic digestion improves antibody access to the target antigen, enhancing staining intensity.[2] However, over-digestion can damage tissue morphology and destroy the epitope itself.[1][5] Therefore, careful optimization is crucial.

Table 1: Typical Parameters for Proteinase K in IHC Antigen Retrieval

Parameter	Recommended Range	Typical Buffer	Notes
Concentration	10-20 µg/mL[2][6][7]	TE Buffer, pH 8.0[2][6][7]	Titration is recommended to find the optimal concentration for each antigen and tissue type.[5]
Incubation Temp.	37°C[2][6][7]	-	Higher temperatures can increase activity but also risk tissue damage.
Incubation Time	10-20 minutes[2][6][7]	-	Time must be optimized; insufficient time leads to weak signal, while excessive time can destroy tissue morphology.[5]

## Nucleic Acid (DNA & RNA) Extraction

For DNA and RNA extraction, Proteinase K is used to digest the dense network of cross-linked proteins, liquefying the tissue and releasing nucleic acids into the lysis buffer.[8][9] This step is

essential for achieving acceptable yields and quality of DNA and RNA from FFPE samples.[10] Longer digestion times are generally associated with higher nucleic acid yields.[10][11]

Table 2: Typical Parameters for Proteinase K in DNA/RNA Extraction

Parameter	Recommended Range	Typical Buffer	Notes
Concentration	100-200 µg/mL of tissue homogenate[3][4][9]	Lysis/Digestion Buffer[12][13]	Often supplied as part of a commercial extraction kit (e.g., 20 mg/mL stock).[14]
Incubation Temp.	55-65°C[4][15]	-	This temperature range is optimal for Proteinase K activity and aids in reversing cross-links.
Incubation Time	Several hours to overnight (3-24 hours)[9][15][16]	-	Longer incubation (overnight) often significantly increases RNA and DNA yield. [10][16][17] Some protocols use a two-step incubation.[11][18]
Heat Inactivation	90-100°C for 10-15 minutes[4][9]	-	This step is critical to permanently inactivate the enzyme and prevent it from degrading downstream reagents (e.g., Taq polymerase).[15]

## Tissue Permeabilization for In Situ Hybridization (ISH)

In ISH, Proteinase K treatment permeabilizes the cell membranes and removes proteins that may block the probe from accessing the target nucleic acid sequence.[5] Similar to IHC, the balance between achieving sufficient probe penetration and preserving tissue morphology is key.

Table 3: Typical Parameters for Proteinase K in ISH

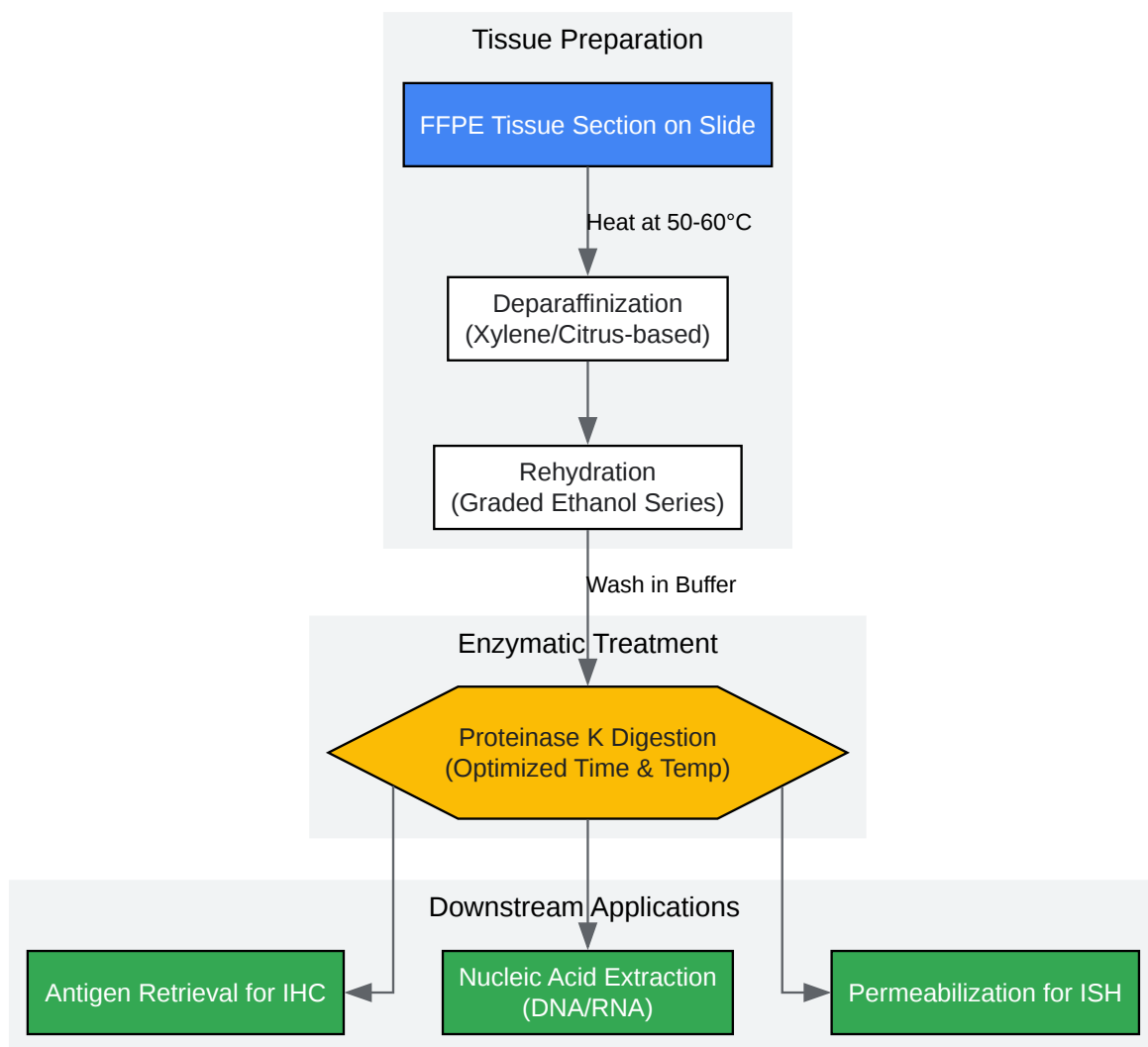
Parameter	Recommended Range	Typical Buffer	Notes
Concentration	1-10 µg/mL[5][19]	PBST or similar buffer	The optimal concentration is highly dependent on tissue type, fixation time, and probe size.[5]
Incubation Temp.	Room Temperature to 37°C[5][19]	-	Mild conditions are generally preferred to maintain the integrity of the target RNA/DNA.
Incubation Time	10 minutes[5][19]	-	A titration experiment is the best way to determine the optimal digestion time for a specific tissue and probe.[5]

## Experimental Workflows & Methodologies

The following diagrams and protocols outline the standard procedures for utilizing Proteinase K on FFPE tissue sections.

### General Experimental Workflow

This workflow illustrates the central role of Proteinase K digestion following the initial preparation of FFPE slides, leading to various downstream applications.

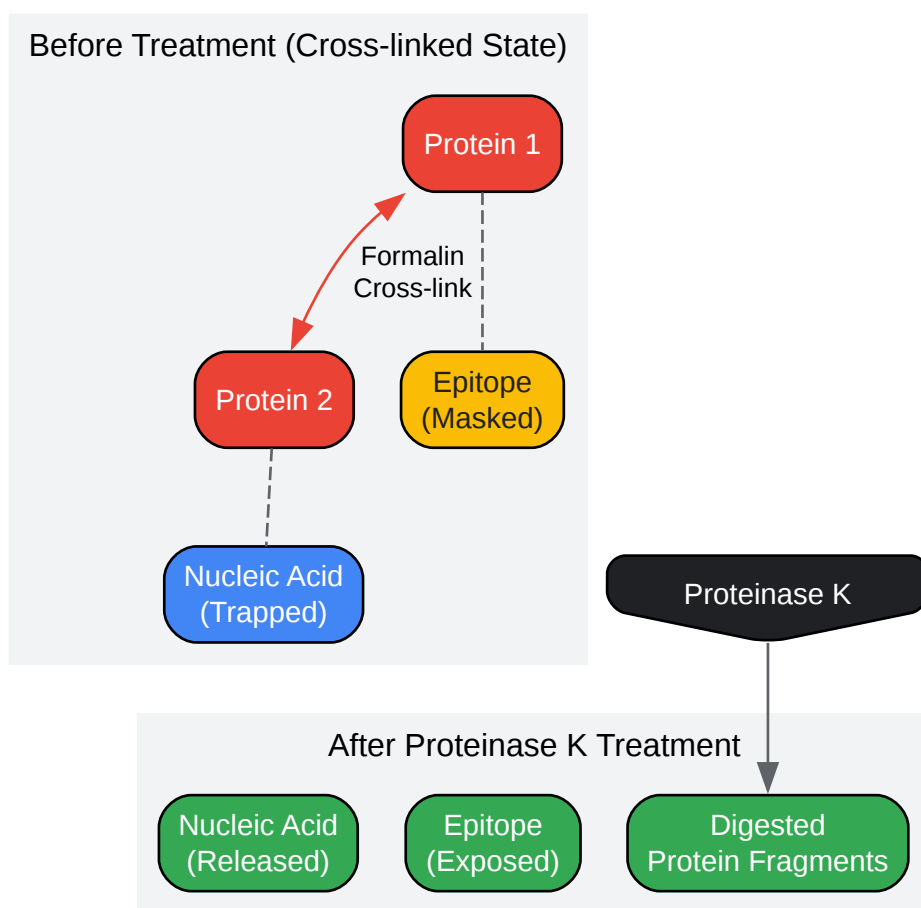


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Caption: General workflow for FFPE tissue processing using Proteinase K.

## Mechanism of Action: Reversing Formalin Cross-links

Proteinase K works by cleaving peptide bonds, which breaks down the protein cages created by formalin fixation. This releases trapped molecules and unmask epitopes.



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Caption: How Proteinase K digests proteins to reverse cross-linking.

## Detailed Experimental Protocols

### Protocol 1: Protease-Induced Epitope Retrieval (PIER) for IHC

This protocol is designed to unmask antigens in FFPE tissue sections for subsequent antibody staining.

Materials:

- FFPE tissue sections on slides
- Xylene or a non-toxic deparaffinization solution[8]

- Graded ethanol (100%, 95%, 70%)[9]
- Distilled water
- Proteinase K
- TE Buffer, pH 8.0 (50mM Tris Base, 1mM EDTA, 0.5% Triton X-100)[2]
- Humidified chamber
- PBS (Phosphate Buffered Saline)

#### Procedure:

- Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each.[20]
- Rehydration: Immerse slides through a graded ethanol series: 100% (2x, 5 min each), 95% (1x, 5 min), and 70% (1x, 5 min).[7][9]
- Washing: Rinse slides thoroughly in distilled water.[2]
- Enzyme Preparation: Prepare a working solution of 20 µg/mL Proteinase K in TE Buffer, pH 8.0.[2]
- Digestion: Cover the tissue section with the Proteinase K working solution. Incubate in a humidified chamber at 37°C for 10-20 minutes.[2][6] Note: Optimal incubation time should be determined empirically by the user.[2]
- Cooling: Allow sections to cool at room temperature for 10 minutes.[2]
- Washing: Rinse sections gently with PBS.
- Downstream Processing: The slides are now ready for blocking and incubation with primary antibody as per your standard IHC protocol.[2]

## Protocol 2: DNA Extraction from FFPE Sections

This protocol provides a general method for isolating genomic DNA. It is often performed using components from commercial kits.

#### Materials:

- FFPE tissue sections or block scrapings (up to 25 mg)[[14](#)]
- Xylene or deparaffinization solution
- Graded ethanol (100%, 95%)
- Lysis Buffer (e.g., Buffer ATL from Qiagen kits)[[21](#)]
- Proteinase K (typically 20 mg/mL stock)[[14](#)]
- Buffer AL (Qiagen) or a similar buffer to promote DNA binding to silica columns[[21](#)]
- 100% Ethanol
- Silica-membrane spin columns[[8](#)]
- Wash Buffers (e.g., AW1, AW2)
- Elution Buffer (e.g., Buffer ATE or TE Buffer)

#### Procedure:

- Deparaffinization: Place up to four 20  $\mu$ m tissue sections into a microcentrifuge tube.[[14](#)] Add 1 mL of xylene, vortex, and centrifuge at full speed for 5 minutes. Remove the supernatant. Repeat this step.[[21](#)]
- Hydration: Add 1 mL of 100% ethanol to the pellet, vortex, and centrifuge for 5 minutes. Remove the supernatant. Repeat with 95% ethanol.[[21](#)] Air dry the pellet for 10-15 minutes to remove residual ethanol.[[21](#)]
- Lysis: Resuspend the pellet in 180  $\mu$ L of Lysis Buffer. Add 20  $\mu$ L of Proteinase K, vortex, and incubate at 56°C overnight in a shaker or water bath.[[21](#)] Note: Some protocols suggest a second addition of Proteinase K for difficult tissues.[[18](#)]
- Reverse Cross-linking: Incubate the lysate at 90°C for 1 hour to partially reverse formalin cross-linking.[[21](#)]



- Inactivation: While not always performed at this stage, some protocols inactivate Proteinase K at 95-100°C.[9] Caution: This step is often integrated with the cross-linking reversal.
- Binding: Add 200 µL of Buffer AL to the sample, vortex thoroughly. Then add 200 µL of 100% ethanol and vortex again.[21]
- Purification: Transfer the entire lysate to a silica spin column and centrifuge for 1 minute. Discard the flow-through.[21]
- Washing: Wash the column membrane sequentially with 500 µL of Wash Buffer 1 and 500 µL of Wash Buffer 2, centrifuging after each addition.
- Dry Spin: Centrifuge the empty column at full speed for 3 minutes to remove any residual ethanol.[22]
- Elution: Place the column in a clean collection tube. Add 30-100 µL of Elution Buffer directly to the center of the membrane. Incubate for 5 minutes at room temperature, then centrifuge for 1 minute to elute the purified DNA.[21]

## Protocol 3: RNA Extraction from FFPE Sections

This protocol outlines RNA isolation, which requires stringent RNase-free conditions. The initial steps are similar to DNA extraction but lysis and incubation times are modified to preserve RNA integrity.

### Materials:

- All materials from the DNA protocol, but certified RNase-free.
- Digestion/Lysis Buffer (e.g., Buffer PKD from Qiagen RNeasy FFPE Kit)[16][23]
- DNase I and DNase Booster Buffer
- Wash Buffers (e.g., Buffer RPE)
- RNase-free water for elution

### Procedure:

- Deparaffinization & Hydration: Follow steps 1-2 from the DNA Extraction protocol, using RNase-free tubes and reagents.
- Lysis: Add 150  $\mu$ L of Buffer PKD and 10  $\mu$ L of Proteinase K. Vortex to mix.[16][23]
- Digestion & Cross-link Reversal: Incubate at 56°C for 15 minutes, then increase the temperature to 80°C for 15 minutes.[23] Note: Do not exceed 15 minutes at 80°C, as this can cause excessive RNA fragmentation.[12] For some tissues, a longer initial digestion at 55°C (3 hours to overnight) may be necessary to improve yield.[16]
- Genomic DNA Elimination: After lysis, an on-column or in-solution DNase digestion is typically performed according to the manufacturer's instructions to eliminate contaminating gDNA.[23]
- Binding: Add ethanol to the lysate to adjust binding conditions for RNA.
- Purification: Transfer the sample to an RNA-binding silica spin column and proceed with centrifugation.
- Washing: Wash the column with appropriate RNA wash buffers.
- Dry Spin: Perform a dry spin to remove residual ethanol.
- Elution: Elute the purified RNA using 14-30  $\mu$ L of RNase-free water.[16][23] Store the RNA at -70°C.[12]

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